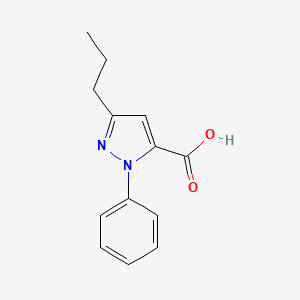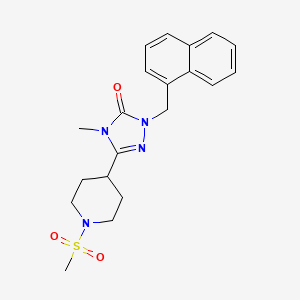
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide, commonly known as NKTR-181, is a novel opioid analgesic drug that has been developed to address the ongoing opioid epidemic. It is a mu-opioid receptor agonist that is designed to provide pain relief without the risk of addiction or abuse potential associated with other opioid drugs.
作用機序
NKTR-181 binds to the mu-opioid receptor in the brain and spinal cord, which results in the activation of a signaling pathway that leads to pain relief. Unlike other opioid drugs, NKTR-181 has a unique pharmacokinetic profile that results in a slower onset of action, longer duration of pain relief, and lower peak plasma concentrations. This makes it less likely to produce the typical side effects associated with other opioid drugs.
Biochemical and Physiological Effects:
NKTR-181 produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also has effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its analgesic properties. NKTR-181 has been shown to produce less respiratory depression, sedation, and euphoria compared to other opioid drugs. It also has a lower abuse potential, as demonstrated in preclinical studies.
実験室実験の利点と制限
NKTR-181 has several advantages for lab experiments. It produces potent analgesia without producing the typical side effects associated with other opioid drugs. It also has a longer duration of action, which reduces the need for frequent dosing. However, NKTR-181 is a prodrug that requires metabolism in the body to become active. This may limit its use in certain experimental settings.
将来の方向性
There are several future directions for NKTR-181 research. One area of focus is the development of new formulations that optimize its pharmacokinetic properties. Another area of focus is the investigation of its potential use in the treatment of other types of pain, such as cancer pain and postoperative pain. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of NKTR-181.
合成法
NKTR-181 is synthesized using a proprietary process that involves the conjugation of the mu-opioid receptor agonist, morphine, with a polymer chain. This polymer chain is made up of multiple units of a molecule called polyethylene glycol (PEG). The resulting product is a prodrug that is inactive until it is metabolized in the body. The PEG chain slows down the rate of metabolism of the drug, which results in a slower onset of action and a longer duration of pain relief.
科学的研究の応用
NKTR-181 has been extensively studied in preclinical and clinical trials. In preclinical studies, it has been shown to produce potent analgesia in animal models of pain without producing the typical side effects associated with other opioid drugs, such as respiratory depression, sedation, and addiction. In clinical trials, NKTR-181 has been shown to be effective in treating chronic low back pain, osteoarthritis pain, and neuropathic pain.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-16-8-6-9-17-10-7-13-23(19(16)17)14-18(24)22(2)20(15-21)11-4-3-5-12-20/h16-17,19H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVBGBMLRPWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1N(CCC2)CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)



![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)


![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)